2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide
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Description
2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has recently gained attention in the field of cancer research. This compound has shown promising results in preclinical studies, particularly in the treatment of B-cell malignancies.
Scientific Research Applications
Synthesis and Characterization
Scientific research involving compounds similar to "2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide" often focuses on their synthesis and structural characterization. For example, compounds synthesized through unexpected routes can result in novel derivatives with unique crystal structures and properties. Such research efforts contribute to the understanding of molecular interactions and the development of materials with potential applications in various fields, including pharmaceuticals and materials science (Sebhaoui et al., 2020).
Biological Activities
Compounds with structural similarities to "2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide" have been explored for their antimicrobial activities. The synthesis and evaluation of novel derivatives can reveal their potential as antimicrobial agents against various bacterial and fungal species. This research is critical for the development of new therapeutic agents to combat resistant microbial strains (Toche & Janrao, 2015).
Antioxidant and Anti-inflammatory Properties
Research into the biological activities of chemically similar compounds includes the exploration of their antioxidant and anti-inflammatory properties. Such compounds can scavenge free radicals and exhibit anti-inflammatory activities, making them potential candidates for the development of treatments for diseases associated with oxidative stress and inflammation (Nayak et al., 2014).
properties
IUPAC Name |
N-(3-methylphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-6-8-17(9-7-14)23-11-10-21-19(20(23)25)26-13-18(24)22-16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPMLJZUTUFNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide |
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